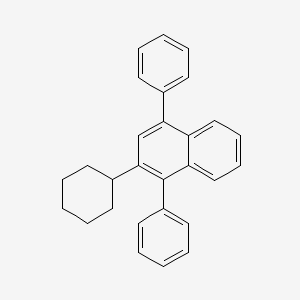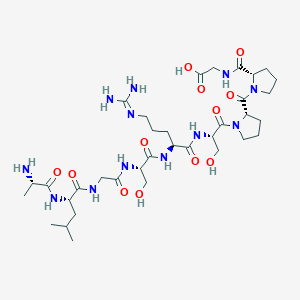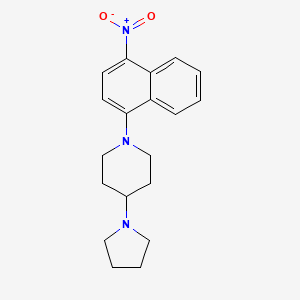
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with three nitro groups and an amine group attached to a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The nitration process requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine involves its interaction with specific molecular targets. The nitro groups and the amine group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may exert its effects by interfering with cellular processes, leading to antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: Known for their antimicrobial and antitubercular activities.
N-(4-Chlorophenyl)-2-chloroacetamide derivatives: Investigated for their antimicrobial and antiproliferative properties.
Uniqueness
The combination of the 4-chlorophenyl group with the trinitropyridine structure provides distinct properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
920502-89-2 |
|---|---|
Formule moléculaire |
C11H6ClN5O6 |
Poids moléculaire |
339.65 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C11H6ClN5O6/c12-6-1-3-7(4-2-6)13-10-8(15(18)19)5-9(16(20)21)14-11(10)17(22)23/h1-5,13H |
Clé InChI |
CYFRJLFZUVMLSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)





![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)



